2-Phenylquinolin-3-ol 2-Phenylquinolin-3-ol
Brand Name: Vulcanchem
CAS No.: 5855-50-5
VCID: VC14441561
InChI: InChI=1S/C15H11NO/c17-14-10-12-8-4-5-9-13(12)16-15(14)11-6-2-1-3-7-11/h1-10,17H
SMILES:
Molecular Formula: C15H11NO
Molecular Weight: 221.25 g/mol

2-Phenylquinolin-3-ol

CAS No.: 5855-50-5

Cat. No.: VC14441561

Molecular Formula: C15H11NO

Molecular Weight: 221.25 g/mol

* For research use only. Not for human or veterinary use.

2-Phenylquinolin-3-ol - 5855-50-5

Specification

CAS No. 5855-50-5
Molecular Formula C15H11NO
Molecular Weight 221.25 g/mol
IUPAC Name 2-phenylquinolin-3-ol
Standard InChI InChI=1S/C15H11NO/c17-14-10-12-8-4-5-9-13(12)16-15(14)11-6-2-1-3-7-11/h1-10,17H
Standard InChI Key RCZOGESGQUHUFE-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=NC3=CC=CC=C3C=C2O

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s molecular formula (C₁₅H₁₁NO) corresponds to a planar quinoline system fused with a benzene ring. Key structural features include:

  • SMILES: C1=CC=C(C=C1)C2=NC3=CC=CC=C3C=C2O, indicating a phenyl group at C-2 and a hydroxyl group at C-3 .

  • InChIKey: RCZOGESGQUHUFE-UHFFFAOYSA-N, which encodes stereochemical and connectivity details .
    The 2D structure reveals conjugation across the quinoline system, enhancing stability and enabling π-π interactions with biological targets .

Physicochemical Characteristics

Experimental and predicted data highlight the following properties:

PropertyValueAdduct
Predicted Collision Cross Section148.4 Ų[M+H]+
165.8 Ų[M+Na]+
158.5 Ų[M+NH4]+
Molecular Weight221.25 g/mol-
Boiling Point385.3°C at 760 mmHg-

The compound’s low solubility in aqueous media and high thermal stability (boiling point > 385°C) suggest suitability for high-temperature synthetic applications .

Synthesis and Chemical Reactions

Synthetic Routes

2-Phenylquinolin-3-ol is synthesized via cyclization and functionalization strategies:

  • ZnCl₂-Mediated Cyclization: Refluxing (E)-1-(2-aminophenyl)-3-phenylprop-2-en-1-one with ZnCl₂ in acetonitrile yields 2-phenyl-2,3-dihydroquinolin-4(1H)-one, a precursor that can be oxidized to the target compound .

  • Post-Synthetic Modifications: Bromination at C-4 using PBr₃ in DMF introduces functional handles for further derivatization .

Reaction Optimization

Key parameters for high yields (>70%) include:

  • Temperature: 100°C for 24 hours.

  • Catalyst: ZnCl₂ (2 equivalents).

  • Solvent: Acetonitrile, which stabilizes intermediates via polar interactions .

Pharmacological Applications

Antiviral Activity

2-Phenylquinolin-3-ol derivatives exhibit potent activity against multiple coronaviruses:

VirusEC₅₀ (μM)SI (Selectivity Index)
SARS-CoV-26.03.0
HCoV-229E0.2–9.4>100
HCoV-OC432.6–13>100

Notably, analogues with 6,7-dimethoxytetrahydroisoquinoline substitutions at C-4 show enhanced potency, likely due to improved target binding .

Mechanism of Action

Viral Helicase Inhibition

The compound disrupts SARS-CoV-2 replication by inhibiting nsp13 helicase, an enzyme essential for viral RNA unwinding:

  • IC₅₀: 0.42 μM for derivative 6g vs. 1.41 μM for 7k .

  • Binding Mode: Molecular docking suggests interactions with helicase’s ATP-binding pocket, blocking conformational changes required for RNA processing .

Autophagy Modulation

At concentrations >30 μM, select derivatives (e.g., 9j) inhibit autophagy in VeroE cells, potentially synergizing with antiviral effects by impairing viral hijacking of host machinery .

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